molecular formula C10H13Cl2NO B595046 3-(4-Chlorophenoxy)pyrrolidine hydrochloride CAS No. 1260843-12-6

3-(4-Chlorophenoxy)pyrrolidine hydrochloride

Cat. No.: B595046
CAS No.: 1260843-12-6
M. Wt: 234.12
InChI Key: FWRCARMEKAIGEU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an organic compound with the chemical formula C11H14ClNO · HCl. It appears as a white crystalline powder and has a molecular weight of 247.16 g/mol. This compound is known for its better solubility in water, ethanol, chloroform, and other organic solvents . It is primarily used in chemical synthesis as a synthetic intermediate for chiral compounds and as a catalyst or ligand in drug synthesis .

Preparation Methods

The preparation of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride typically involves the following steps :

    Reaction of (S)-3-pyrrolidine with chlorophenol: Under alkaline conditions, (S)-3-pyrrolidine reacts with chlorophenol to generate (S)-3-(4-chlorophenoxy)pyrrolidine.

    Reaction with hydrochloric acid: The product from the first step is then reacted with hydrochloric acid to produce (S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride.

Chemical Reactions Analysis

3-(4-Chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or catalyst, facilitating various chemical reactions. Its effects are mediated through its interaction with enzymes, receptors, or other molecular targets, leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

3-(4-Chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Bromophenoxy)pyrrolidine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.

    3-(4-Fluorophenoxy)pyrrolidine hydrochloride:

    3-(4-Methylphenoxy)pyrrolidine hydrochloride: The methyl group can alter the compound’s solubility and reactivity compared to the chlorophenoxy derivative.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and solubility properties, making it suitable for particular applications in chemical synthesis and drug development.

Properties

IUPAC Name

3-(4-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRCARMEKAIGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702115
Record name 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-02-3
Record name 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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